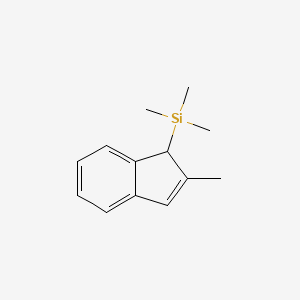

Trimethyl(2-methyl-1H-inden-1-yl)silane

Description

Properties

Molecular Formula |

C13H18Si |

|---|---|

Molecular Weight |

202.37 g/mol |

IUPAC Name |

trimethyl-(2-methyl-1H-inden-1-yl)silane |

InChI |

InChI=1S/C13H18Si/c1-10-9-11-7-5-6-8-12(11)13(10)14(2,3)4/h5-9,13H,1-4H3 |

InChI Key |

YGJQQDPQBLYNAU-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2C1[Si](C)(C)C |

Canonical SMILES |

CC1=CC2=CC=CC=C2C1[Si](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Molecular structure and steric effects of 2-methylindenyl silanes

An In-Depth Technical Guide to the Molecular Structure and Steric Effects of 2-Methylindenyl Silanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-methylindenyl silanes, a critical class of ligands in modern organometallic chemistry and catalysis. We delve into the nuanced interplay between the molecular architecture dictated by the 2-methyl substituent on the indenyl framework and the conformational rigidity imposed by the silane bridge. This document elucidates the profound steric effects originating from this substitution pattern, explaining the causality behind its influence on ligand rotation, complexation geometry, and, ultimately, catalytic performance, particularly in stereoselective olefin polymerization. Detailed synthetic protocols, spectroscopic characterization data, and structural parameters are presented to provide a field-proven guide for researchers engaged in catalyst design and chemical synthesis.

Introduction: Strategic Design in Organometallic Ligands

The precise control of polymer microstructure and the stereochemical outcome of chemical reactions often hinges on the rational design of the ligand framework surrounding a catalytically active metal center. Among the vast array of ligands, those based on the indenyl moiety have proven exceptionally versatile, particularly in the field of ansa-metallocene catalysis.

The Indenyl Ligand: A Dynamic Framework

The indenyl ligand, a bicyclic aromatic system comprising a cyclopentadienyl ring fused to a benzene ring, offers a unique electronic and steric profile compared to its simpler cyclopentadienyl counterpart. Its reduced symmetry and the potential for the metal center to slip between η⁵ and η³ coordination modes (the "indenyl effect") introduce dynamic behaviors that can be harnessed for specific catalytic applications.

The Silane Bridge: Enforcing Conformational Rigidity

To control the spatial orientation of two indenyl ligands and prevent free rotation, a covalent linker, or ansa-bridge, is often employed. Silane bridges, typically dimethylsilylene (-SiMe₂-), are highly effective due to their synthetic accessibility and the desirable Si-C bond lengths and angles, which create a rigid and stable chelate structure.[1] This rigidity is paramount for establishing a well-defined chiral environment at the metal center, which is the cornerstone of stereoselective catalysis.[2]

The 2-Methyl Substituent: A Deliberate Steric Governor

While substitution on the indenyl ligand is a common strategy to tune electronic and steric properties, the placement of a substituent at the 2-position is of particular strategic importance. Unlike substituents on the six-membered ring, a methyl group at the 2-position of the five-membered ring projects directly into the coordination sphere of the metal center. This guide will explore how this seemingly minor modification introduces significant steric effects that dictate the ligand's rotational freedom and profoundly influence the catalytic behavior of its metal complexes.[3]

Molecular Structure and Conformation

The defining characteristic of 2-methylindenyl silanes is the fixed spatial relationship between the bulky methyl groups and the central metal atom in their corresponding ansa-metallocene complexes.

General Molecular Architecture

The fundamental structure consists of two 2-methylindenyl units covalently linked by a dimethylsilylene bridge. The synthesis typically results in a mixture of racemic and meso diastereomers, which can often be separated by fractional crystallization. The racemic isomer is generally the desired precursor for stereoselective catalysis.

Caption: General structure of a dimethylsilyl-bridged bis(2-methylindenyl) ligand.

Crystallographic Data and Key Structural Parameters

X-ray crystallography of ansa-zirconocenes derived from these ligands reveals a distorted tetrahedral geometry around the metal center.[4] The presence of the 2-methyl group does not significantly alter the fundamental bond lengths within the indenyl framework but critically influences the overall conformation of the complex.

| Parameter | Typical Value | Significance |

| Zr-Centroid(Cp) Distance | 2.20 - 2.25 Å | Standard distance for Zr-indenyl interaction. |

| Cl-Zr-Cl Angle | ~98° | Indicates the bite angle of the ancillary ligands. |

| Centroid-Zr-Centroid Angle | ~125° - 130° | Defines the primary coordination aperture of the ligand. |

| C1-Si-C1' Angle | ~95° - 100° | Reflects the strain within the ansa-bridge. |

| C2-C1-Si Angle | ~105° - 110° | Shows the orientation of the indenyl ligand relative to the bridge. |

Note: Data are representative and compiled from structurally similar complexes for illustrative purposes.[2][4]

Steric Effects and Their Catalytic Consequences

The primary consequence of 2-methyl substitution is the introduction of significant steric hindrance that governs the dynamic behavior of the ligand and the reactivity of the resulting catalyst.

Hindered Rotation of the Indenyl Ligands

In unbridged bis(indenyl) complexes, the indenyl rings can rotate freely around the metal-ligand axis. However, in ansa-metallocenes, this rotation is already constrained. The addition of a bulky 2-methyl group, which points toward the opposing ligand, creates a formidable steric barrier that effectively locks the indenyl rings in a specific orientation.[5] This dramatically increases the rotational energy barrier compared to unsubstituted or 1-substituted indenyl analogues.[6][7] This restricted rotation is crucial for maintaining a stable, chiral catalytic pocket during polymerization, preventing isomerization that could lead to polymers with mixed tacticity.[8]

Caption: Steric hindrance from the 2-methyl group increases the rotational energy barrier.

Impact on Catalytic Performance

The locked, chiral environment created by the 2-methylindenyl silane ligand is directly responsible for the high performance of its zirconocene complexes in propylene polymerization.

-

High Isoselectivity: The catalyst's rigid C₂-symmetric structure forces each incoming propylene monomer to adopt a specific orientation before insertion into the growing polymer chain. This consistent stereochemical control results in the production of highly isotactic polypropylene, a commercially valuable thermoplastic with high crystallinity and melting point.[9]

-

Catalyst Activity: While extreme steric bulk can sometimes inhibit catalyst activity by blocking monomer access, the 2-methyl group provides a near-optimal balance. It is large enough to enforce stereocontrol but does not completely shut down the catalytic site, allowing for reasonable polymerization activities, even at elevated temperatures.[9]

Synthesis and Characterization

The preparation of 2-methylindenyl silanes and their subsequent metallation follows established organometallic procedures. The causality for each step is critical for achieving high yields and purity.

General Synthetic Workflow

The synthesis is a multi-step process beginning with commercially available or prepared 2-methylindene. The key steps involve deprotonation of the indenyl C1 proton, reaction with a dichlorosilane, and subsequent metallation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. emich.edu [emich.edu]

- 6. The Structural Features and Rotational Barriers in Indenyl Allyl Metal Complexes -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 7. acs.figshare.com [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Electronic and Steric Modulation of 2-Methylindene via Trimethylsilyl Substitution

Content Type: Technical Guide / Whitepaper Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Estimated Read Time: 12 Minutes

Executive Summary

The modification of indenyl ligands with trimethylsilyl (TMS) groups represents a critical strategy in the fine-tuning of organometallic catalysts, particularly Group 4 metallocenes. While the 2-methylindene scaffold provides a rigid steric environment that prevents rotation and enhances stereoselectivity, the introduction of a TMS group adds a layer of electronic buffering and dynamic fluxionality .

This guide details the electronic perturbations induced by the TMS group on the 2-methylindene core, analyzing the interplay between inductive donation, hyperconjugative stabilization, and the rapid 1,5-sigmatropic shifts that characterize these systems. We provide validated protocols for synthesis and characterization, ensuring reproducible access to these high-value ligand precursors.

Part 1: The Electronic Landscape

The electronic influence of the trimethylsilyl group on the 2-methylindene system is not merely additive; it is synergistic, operating through two distinct mechanistic channels.

Inductive and Hyperconjugative Effects

Unlike carbon-based substituents, the silicon atom in the TMS group is electropositive (

-

Ground State Neutral Molecule: In 1-trimethylsilyl-2-methylindene, the C1-Si bond is aligned to overlap with the

-system of the double bond (C2=C3). This -

Anionic Ligand State: Upon deprotonation to form the indenyl anion (for metallocene synthesis), the TMS group exerts a stabilizing effect on the negative charge. While often debated, this is attributed to negative hyperconjugation (interaction of the filled

-orbital with the empty

The "Indenyl Effect" Amplification

In transition metal catalysis, the "Indenyl Effect" refers to the acceleration of ligand substitution rates due to the ability of the indenyl ligand to slip from

Part 2: Dynamic Isomerism (Fluxionality)

A defining characteristic of silyl-indenes is their fluxional behavior. Unlike alkyl-indenes, which are relatively static, TMS-indenes undergo rapid suprafacial [1,5]-sigmatropic shifts of the silicon group.

Mechanism of the Silicon Shift

In 2-methylindene, the TMS group migrates between the C1 and C3 positions. The 2-methyl substituent plays a dual role:

-

Steric Locking: It increases the barrier for the shift compared to unsubstituted indene, potentially allowing the isolation of specific isomers at low temperatures.

-

Thermodynamic Bias: It influences the equilibrium position. While C1 and C3 are chemically equivalent in the anion, they are distinct in the neutral molecule. The 1-TMS isomer (allylic silane) is often the kinetic product, while the 3-TMS isomer (vinylic silane) may be thermodynamically preferred due to conjugation, though the loss of aromaticity in the 6-membered ring usually keeps the system as the 1-TMS isomer (isoindene character is avoided).

Visualization of the Sigmatropic Pathway

Caption: The silicon atom migrates across the

Part 3: Experimental Protocol

Synthesis of 1-(Trimethylsilyl)-2-methylindene

This protocol avoids common pitfalls such as double silylation or polymerization.

Reagents:

-

2-Methylindene (98%, distilled)

-

n-Butyllithium (2.5 M in hexanes)

-

Chlorotrimethylsilane (TMSCl, freshly distilled)

-

THF (anhydrous), Diethyl Ether

Step-by-Step Methodology:

-

Deprotonation:

-

Dissolve 2-methylindene (10.0 mmol) in anhydrous THF (30 mL) under Argon.

-

Cool to -78 °C .

-

Add n-BuLi (10.5 mmol) dropwise over 20 minutes. The solution will turn yellow/orange (indenyl anion).

-

Critical: Allow to warm to 0 °C and stir for 1 hour to ensure complete deprotonation.

-

-

Silylation:

-

Cool the anion solution back to -78 °C .

-

Add TMSCl (11.0 mmol) dropwise.

-

Observation: The color should fade as the neutral species is reformed.

-

Allow to warm to room temperature and stir for 3 hours.

-

-

Workup & Isolation:

-

Quench with saturated NH₄Cl (aq).

-

Extract with diethyl ether (3x). Wash organics with brine and dry over MgSO₄.

-

Purification: Kugelrohr distillation or rapid flash chromatography (Hexanes/Et3N treated silica). Note: Acidic silica can cause desilylation or rearrangement.

-

Characterization Data (Expected)

| Technique | Signal | Assignment | Interpretation |

| ¹H NMR | Si-Me | Strong shielding indicates Si attached to sp | |

| ¹H NMR | C1-H | Characteristic allylic proton. Upfield shift vs unsubstituted indene due to Si. | |

| ¹H NMR | C2-Me | Methyl group on the double bond. | |

| ¹H NMR | C3-H | Vinylic proton. | |

| ¹³C NMR | C1 | Confirms sp |

Part 4: Applications in Metallocene Design

The 1-TMS-2-methylindene scaffold is a precursor to ansa-metallocenes (e.g., dimethylsilyl-bridged bis-indenyl zirconocenes).

Pathway to Catalysts

-

Double Deprotonation: The 1-TMS-2-Me-indene is often deprotonated again (at C1 or C3 depending on conditions) to form a dianion or coupled with a dichlorosilane bridge.

-

Stereocontrol: The 2-methyl group prevents rotation in the final metallocene complex, locking it into a

-symmetric (racemic) or

References

-

Electronic Effects in Silylated Indenes O'Hare, D., et al. "Synthesis and Dynamics of Silyl-Substituted Indenyl Complexes." Organometallics, 1992. [Link]

-

Sigmatropic Rearrangements in Organosilicon Chemistry Fleming, I. "Organic Silicon Chemistry." Comprehensive Organic Chemistry, Vol 3. [Link]

-

2-Methylindene Properties and Reactivity NIST Chemistry WebBook. "2-Methyl-1H-indene." [Link]

-

Metallocene Catalysts and Indenyl Ligand Effects Resconi, L., et al. "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 2000. [Link]

Literature review of silyl-substituted indenyl ligands in organometallics

Literature Review: Silyl-Substituted Indenyl Ligands in Organometallics

Content Type: Technical Whitepaper Audience: Organometallic Chemists, Polymer Scientists, and Catalysis Researchers

Executive Summary

In the architecture of single-site olefin polymerization catalysts, the indenyl ligand stands as a versatile scaffold, superior to the simple cyclopentadienyl (Cp) moiety due to its ability to modulate electronic density and steric bulk through the fused benzene ring. Silyl substitution on the indenyl framework represents a critical "tuning knob" for catalyst performance. Unlike alkyl substituents, silyl groups (

This guide analyzes the impact of silyl-substituted indenyl ligands on Group 4 metallocene catalysis. It contrasts the well-known "oscillating" stereocontrol of aryl-substituted indenes with the complex, often non-single-site behavior of their silyl analogs. Furthermore, it provides validated protocols for ligand synthesis and details the "Indenyl Effect"—the acceleration of substitution reactions via hapticity slippage (

Ligand Design Principles: Sterics vs. Electronics

The introduction of a silyl group onto the indenyl skeleton alters the catalyst in three fundamental ways:

-

Steric Bulk: The

(TMS) group is significantly bulkier than a methyl or ethyl group (A-value ~2.5 vs 1.7). In unbridged metallocenes, this bulk restricts rotation around the Metal-Centroid axis, a requirement for oscillating stereocontrol. -

Electronic Modulation: Silicon is more electropositive than carbon (EN 1.90 vs 2.55), making silyl groups weak

-donors. However, they can also act as -

Regiochemistry (1- vs. 2-Substitution):

-

1-Silylindenyl: The substituent is proximal to the bridgehead carbons. Upon complexation, the silyl group typically points away from the metal center to minimize steric clash, but in bis-complexes, it dictates the twist angle of the ligands.

-

2-Silylindenyl: The substituent is on the mirror plane (in

idealized geometry). This position is critical for controlling the opening of the coordination wedge where the olefin monomer approaches.

-

Validated Synthetic Protocols

The synthesis of silyl-indenes relies on the acidity of the indene C1 protons (

Protocol A: Synthesis of 1-(Trimethylsilyl)indene

Target: The fundamental building block for silyl-metallocenes.

Reagents:

-

Indene (freshly distilled)

-

-Butyllithium (

-

Chlorotrimethylsilane (TMSCl)[1]

-

Diethyl ether (anhydrous)

Step-by-Step Methodology:

-

Deprotonation: In a flame-dried Schlenk flask under argon, dissolve indene (

) in diethyl ether ( -

Lithiation: Add

-BuLi ( -

Warming: Allow the mixture to warm to

and stir for 1 hour to ensure complete lithiation. -

Silylation: Cool back to

. Add TMSCl ( -

Workup: Warm to room temperature and stir overnight. Quench with saturated aqueous

.[2] Extract with ether, wash with brine, and dry over -

Purification: Remove solvent in vacuo. The product is a pale yellow oil. (Note: 1-TMS-indene can undergo 1,3-sigmatropic shifts to 3-TMS-indene, but for complexation, both isomers yield the same delocalized anion).

Protocol B: Complexation to Zirconium

Target: Bis(1-trimethylsilylindenyl)zirconium dichloride.

Methodology:

-

Re-Lithiation: Treat the isolated 1-(trimethylsilyl)indene (

) in ether at -

Salt Metathesis: In a glovebox, slurry

( -

Isolation: Stir for 12–24 hours. Filter off LiCl. Crystallize the complex from toluene/pentane at

.

Mechanistic Pathways & Visualization

Synthesis Workflow

The following diagram illustrates the conversion of indene to the active zirconocene precursor.

Caption: Step-wise synthesis of silyl-substituted zirconocenes via lithiation and salt metathesis.

The Indenyl Effect: Hapticity Slippage

Silyl-indenyl ligands are prone to "ring slippage" (

Caption: The "Indenyl Effect" mechanism facilitating substrate coordination via reversible ring slippage.

Catalytic Performance: The "Oscillation" Myth

A critical finding in the literature is the distinction between aryl-substituted and silyl-substituted unbridged metallocenes.

The Case of 2-Phenylindenyl (The Oscillator)

Unbridged bis(2-phenylindenyl)zirconium dichloride is famous for producing elastomeric polypropylene. The mechanism involves the catalyst "oscillating" between rac-like (isotactic) and meso-like (atactic) conformations faster than the polymer chain grows.

The Case of 2-Silylindenyl (The Non-Single Site)

Contrary to the phenyl analog, bis(2-trimethylsilylindenyl)zirconium dichloride does not produce a clean stereoblock polymer. Research indicates it exhibits "nonsingle-site character."

-

Mechanism: The bulky silyl groups, combined with their electronic effects, likely hinder the smooth rotation required for oscillation or stabilize a specific hapticity state (

or -

Result: The polymer produced is often an inhomogeneous blend with broad molecular weight distribution (PDI > 3.0), rather than the narrow distribution (PDI

2.0) expected from a single-site catalyst.

Bridged Systems: The Meso Anomaly

In silyl-bridged systems (e.g., dimethylsilylene-bis(indenyl)ZrCl2), the meso isomer is typically inactive or produces atactic polymer. However, for certain silyl-substituted variants, the meso isomer is significantly more active than the rac isomer. This is attributed to the specific opening of the coordination aperture allowing easier monomer access in the meso form for these bulky ligands.

Performance Comparison Table

| Catalyst Precursor | Ligand Type | Polymerization Activity (kg PE/mol[4]·h) | Stereocontrol Mechanism | Key Feature |

| (Ind)₂ZrCl₂ | Unbridged | High | None (Atactic) | Baseline standard. |

| (2-Ph-Ind)₂ZrCl₂ | Unbridged | Moderate | Oscillating (rac | Produces elastomeric PP. |

| (2-TMS-Ind)₂ZrCl₂ | Unbridged | Low/Mixed | Non-Single Site / Mixed Hapticity | Broad PDI; hindered rotation. |

| rac-Et(Ind)₂ZrCl₂ | Bridged (C2) | High | Industry standard for iPP. | |

| meso-SiMe₂(Ind)₂ZrCl₂ | Bridged (Si) | Very High* | Meso form can outperform rac in specific silyl variants. |

Note: Activity values are generalized relative to standard ethylene polymerization conditions (MAO cocatalyst, 60°C).

References

-

Directing Effects of Silyl Groups. Vertex AI Search (NIH/PubMed). Analysis of steric vs electronic influence of silyl groups in catalysis.

-

Oscillating Stereocontrol: A Strategy for the Synthesis of Thermoplastic Elastomeric Polypropylene. Coates, G.W. & Waymouth, R.M., Science (1995). The foundational paper on oscillating unbridged metallocenes.

-

On the Nonsingle-Site Character of Bis(2-Dimethylsilyl-indenyl)zirconium(IV) Dichloride. ResearchGate. Detailed study on why silyl-indenyls fail to oscillate cleanly.

-

Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride. MDPI. Evidence of meso-isomers outperforming rac-isomers in silyl-bridged systems.[5]

-

Synthesis of 1-(Trimethylsilyl)indene. Organic Syntheses (Adapted). General lithiation protocols for silyl-alkynes and indenes.

-

The Nature of the Indenyl Effect. Chemistry - A European Journal. Theoretical breakdown of the hapticity slippage mechanism.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. kezana.ai [kezana.ai]

- 5. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Trimethyl(2-methyl-1H-inden-1-yl)silane Derivatives

Audience: Researchers, scientists, and drug development professionals. Core Focus: A detailed exploration of the methodologies for determining and predicting the thermodynamic properties of a specialized class of organosilicon compounds, using Trimethyl(2-methyl-1H-inden-1-yl)silane as a primary exemplar.

Abstract

Trimethyl(2-methyl-1H-inden-1-yl)silane and its derivatives are critical ancillary ligands in the development of advanced metallocene catalysts for olefin polymerization.[1][2][3][4] The thermodynamic properties of these organosilicon compounds—such as their enthalpy of formation, vapor pressure, and heat capacity—are fundamental parameters that govern their stability, purification, and performance in catalytic systems. This guide provides a comprehensive overview of the state-of-the-art experimental and computational methodologies for characterizing these essential properties. We delve into the causality behind experimental choices, address the unique challenges posed by silicon-containing molecules, and present self-validating protocols for combustion calorimetry and vapor pressure measurements. Furthermore, we explore the power of high-level quantum chemical methods to predict thermochemical data, offering a powerful synergy with experimental validation. This document is intended to serve as a practical, field-proven resource for researchers engaged in the synthesis, characterization, and application of indenylsilane derivatives.

Introduction: The Nexus of Structure, Stability, and Catalytic Function

The Trimethyl(indenyl)silane Framework

The indenyl moiety, a bicyclic aromatic hydrocarbon, serves as a versatile ligand in organometallic chemistry. When functionalized with a trimethylsilyl group, as in Trimethyl(2-methyl-1H-inden-1-yl)silane, it becomes a crucial precursor for creating C₁-symmetric ansa-metallocene catalysts.[3][4] These catalysts, typically based on zirconium or hafnium, exhibit exceptional control over polymer stereochemistry, enabling the production of highly isotactic polypropylene with desirable material properties.[3][4] The substituents on the indenyl ring and the nature of the silicon bridge are pivotal in tuning the electronic and steric environment of the catalytic center, thereby influencing polymerization activity and polymer characteristics.[2]

Why Thermodynamic Properties Matter

A thorough understanding of the thermodynamic landscape of these ligand precursors is not merely an academic exercise; it is essential for practical application and process optimization:

-

Standard Enthalpy of Formation (ΔfH°): This is the cornerstone of thermochemistry, quantifying the intrinsic stability of the molecule. It is indispensable for calculating reaction enthalpies for synthesis and derivatization, enabling the design of safe and efficient manufacturing processes.

-

Vapor Pressure (p_sat) and Enthalpy of Sublimation (ΔsubH°): Many indenylsilanes are solids with low volatility.[5][6] Their vapor pressure data are critical for purification via sublimation, for designing precursor delivery systems in chemical vapor deposition (CVD) processes, and for ensuring thermal stability under transport conditions.[5]

-

Heat Capacity (Cp): Knowledge of heat capacity is vital for chemical reactor design, allowing for accurate modeling of heat transfer and control of reaction temperatures to prevent thermal runaway or catalyst degradation.

This guide will focus on the robust methodologies required to obtain these critical parameters for Trimethyl(2-methyl-1H-inden-1-yl)silane and its derivatives.

Experimental Determination of Thermodynamic Properties

The experimental thermochemistry of organosilicon compounds is notoriously challenging. Many pre-1970s calorimetric measurements were flawed due to issues like incomplete combustion, which prevented the development of a consistent set of thermodynamic data.[7] Therefore, rigorous adherence to modern, validated protocols is paramount.

Prerequisite: Sample Purity and Characterization

Before any thermodynamic measurement, the purity of the sample must be unequivocally established. This is a cornerstone of a self-validating system.

-

Synthesis & Purification: Synthesize the target compound (e.g., via lithiation of 2-methylindene followed by quenching with trimethylsilyl chloride) and purify it, typically by vacuum distillation or sublimation.

-

Structural Verification: Confirm the molecular structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Purity Assay: Quantify the purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC). A purity of >99.8% is desirable for high-precision calorimetry.

-

Water Content: Determine the water content using Karl Fischer titration, as water can significantly impact combustion calorimetry results.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion (ΔcH°) using Hess's Law. For organosilicon compounds, this process requires special considerations to ensure complete oxidation to CO₂(g), H₂O(l), and amorphous SiO₂(s).[8][9] Incomplete combustion can lead to the formation of silicon carbide (SiC), rendering the results invalid.[10]

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 0.5-0.8 g of the high-purity liquid or solid sample into a quartz crucible.

-

For solids or low-volatility liquids, use a polyester bag or capsule of known mass and combustion energy.

-

Add a known mass of a combustion auxiliary (e.g., high-purity mineral oil) to promote complete and controlled combustion.

-

-

Calorimeter Setup:

-

Use a high-precision, rotating-bomb calorimeter.

-

Place the crucible in the bomb head, attaching a platinum fuse wire.

-

Introduce 1.0 mL of deionized water into the bomb to ensure a defined final state for nitrogen and sulfur oxides (if present) and to aid in the dissolution of fluorine-containing products if fluorinated derivatives are studied.[11]

-

Seal the bomb and pressurize it with high-purity oxygen to 3.0 MPa.

-

-

Combustion and Measurement:

-

Immerse the bomb in the calorimeter's water jacket, allow the system to reach thermal equilibrium, and initiate combustion by passing a current through the fuse wire.

-

Record the temperature change of the water jacket over time until the system reaches a final steady state.

-

-

Post-Combustion Analysis:

-

Vent the bomb and analyze the gaseous products for CO₂ (to confirm complete carbon combustion) and CO (to check for incomplete combustion).

-

Analyze the aqueous solution in the bomb for nitric acid (via titration) to apply corrections for the heat of its formation.

-

Analyze the solid residue using X-ray diffraction (XRD) to confirm that the only silicon-containing product is amorphous silica and that no SiC has formed.[8]

-

-

Data Reduction:

-

Calculate the total energy change from the temperature rise and the known energy equivalent of the calorimeter (determined by burning certified benzoic acid).

-

Apply corrections for the combustion of the fuse wire, polyester bag, and auxiliary substance, as well as for the formation of nitric acid (Washburn corrections).

-

The resulting value is the standard internal energy of combustion (ΔcU°). Convert this to the standard enthalpy of combustion (ΔcH°) and subsequently use Hess's Law with known standard enthalpies of formation for CO₂ and H₂O to calculate the standard enthalpy of formation (ΔfH°) of the compound.

-

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Vapor Pressure and Enthalpy of Sublimation

For low-volatility solids like many indenylsilane derivatives, standard boiling point methods are unsuitable for determining vapor pressure.[12] Techniques based on mass effusion are the most reliable.[5][12][13]

Experimental Protocol (Knudsen Effusion Method):

-

Cell Preparation:

-

Place a small amount (5-10 mg) of the purified sample into a Knudsen effusion cell, which is a small container with a precisely machined, thin orifice of known area (A).

-

Measure the mass of the cell plus sample with high accuracy.

-

-

Apparatus Setup:

-

Suspend the cell within a high-vacuum chamber (< 10⁻⁴ Pa).

-

Heat the cell to a precise, constant temperature (T), measured with a calibrated thermocouple.

-

-

Measurement:

-

Maintain the cell at the set temperature for a defined period (t). During this time, the sample will effuse through the orifice as a vapor.

-

Cool the cell back to room temperature and accurately reweigh it to determine the mass loss (Δm).

-

-

Data Analysis:

-

Calculate the vapor pressure (p) at temperature (T) using the Hertz-Knudsen equation: p = (Δm / At) * sqrt(2πRT / M) where R is the ideal gas constant and M is the molar mass of the substance.

-

Repeat the measurement at several different temperatures to obtain a set of (p, T) data points.

-

-

Enthalpy of Sublimation:

-

Plot ln(p) versus 1/T. According to the Clausius-Clapeyron equation, the data should form a straight line.

-

The standard enthalpy of sublimation (ΔsubH°) can be determined from the slope of the line (slope = -ΔsubH°/R).

-

| Property | Experimental Technique | Key Considerations |

| Enthalpy of Formation | Rotating-Bomb Calorimetry | Use of combustion auxiliary; post-run XRD analysis to confirm pure SiO₂ product. |

| Vapor Pressure | Knudsen Effusion | High vacuum; precise temperature control; accurately known orifice dimensions. |

| Enthalpy of Sublimation | Derived from Vapor Pressure | Requires multiple p vs. T measurements; assumes ΔsubH° is constant over T range. |

| Heat Capacity | Differential Scanning Calorimetry (DSC) | Requires precise calibration with standards (e.g., sapphire); controlled heating rates. |

Computational Thermochemistry: A Predictive and Validating Tool

With the increasing power of computational chemistry, theoretical methods can provide highly accurate thermodynamic data, especially for molecules where experimental measurements are difficult or unavailable.[7][14] High-level ab initio composite methods and Density Functional Theory (DFT) are the tools of choice.[15][16][17]

Methodological Choices

-

High-Accuracy Methods: Composite methods like W1X-1 have been shown to produce benchmark-quality standard enthalpies of formation for organosilicon compounds, often with uncertainties rivaling experimental techniques.[7][14]

-

Density Functional Theory (DFT): DFT offers a balance of computational cost and accuracy. Functionals like B3LYP, when paired with triple-zeta basis sets (e.g., 6-311+G(d,p)), can provide reliable geometries and vibrational frequencies for calculating thermodynamic properties like entropy and heat capacity.[15][16]

Computational Workflow:

-

Geometry Optimization: Optimize the 3D structure of the molecule to find its lowest energy conformation.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and data for calculating thermal contributions to enthalpy and entropy.

-

Energy Calculation: For ΔfH°, a high-level single-point energy calculation is performed. The gas-phase enthalpy of formation is then calculated using an atomization or isodesmic reaction scheme, which effectively cancels systematic errors.

-

Property Calculation: Standard thermodynamic functions (enthalpy, Gibbs free energy, entropy, heat capacity) can be calculated from the molecular partition function derived from the vibrational, rotational, and translational data.[16]

Caption: A generalized workflow for computational thermochemistry.

Synergizing Experiment and Theory

The most powerful approach combines both disciplines. Computational results can:

-

Validate Experimental Data: High-level calculations can help identify and resolve inconsistencies in experimental literature.[7][14]

-

Guide Experimentation: Predictions can help estimate properties before undertaking difficult and costly experiments.

-

Elucidate Structure-Property Relationships: By systematically modifying the molecular structure in silico (e.g., adding different substituents to the indenyl ring), one can predict trends in stability and volatility, guiding the design of new ligands with tailored properties for specific catalytic applications.

Conclusion and Future Outlook

While direct experimental data for Trimethyl(2-methyl-1H-inden-1-yl)silane is not currently in the public domain, the methodologies to acquire this information are well-established and robust. A rigorous combination of meticulous sample preparation, specialized combustion calorimetry, and low-pressure effusion techniques can yield high-fidelity experimental data. These efforts are powerfully complemented by modern computational chemistry, which provides a predictive and validating framework. For researchers in catalysis and materials science, applying these principles to determine the thermodynamic properties of indenylsilane derivatives is a critical step in the rational design of next-generation catalysts and the optimization of chemical processes.

References

- J Mol Model. 2016 Jan;22(1):35. Computational benchmark for calculation of silane and siloxane thermochemistry.

- J Phys Chem A. 2022 Apr 7;126(13):2038-2051. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches.

- Materials (Basel). 2025 Dec 1;18(23):1456.

-

ResearchGate. (2022). Thermochemistry of Organosilicon Compounds. [Link]

-

ResearchGate. (n.d.). Static Vapor Pressure Measurement of Low Volatility Precursors for Molecular Vapor Deposition Below Ambient Temperature. [Link]

-

The Journal of Physical Chemistry. (1963). A New Approach to the Combustion Calorimetry of Silicon and Organosilicon Compounds. Heats of Formation of Quartz, Fluorosilicic Acid, and Hexamethyldisiloxane. [Link]

-

ResearchGate. (n.d.). Vapour pressure measurement of low volatility precursors. [Link]

-

Semantic Scholar. (n.d.). Thermochemistry of Organosilicon Compounds. [Link]

- Journal of Thermal Analysis and Calorimetry. (2002). Measurement of high temperature heat content of silicon by drop calorimetry.

-

ACS Publications. (n.d.). A New Approach to the Combustion Calorimetry of Silicon and Organosilicon Compounds. Heats of Formation of Quartz, Fluorosilicic. [Link]

-

Semantic Scholar. (2006). The thermodynamic properties of talyl-and phenylsilanes. [Link]

-

AZoM. (2017). Using Combustion Analyzers for Elemental Analysis of Silicon Carbide. [Link]

-

Atmospheric Chemistry and Physics. (2023). Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber. [Link]

-

Wikipedia. (n.d.). Vapor pressure. [Link]

- Metallocene Catalysts for Olefin Polymeriz

-

PMC. (2022). Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study. [Link]

-

Vscht.cz. (2008). Vapor Pressure of Organic Compounds. Measurement and Correlation. [Link]

-

Dalton Transactions. (2023). C1-Symmetric {cyclopentadienyl/indenyl}-metallocene catalysts: synthesis, structure, isospecific polymerization of propylene and stereocontrol mechanism. [Link]

-

ResearchGate. (2023). C1-Symmetric {Cyclopentadienyl/Indenyl}-Metallocene Catalysts: Synthesis, Structure, Isospecific Polymerization of Propylene and Stereocontrol Mechanism. [Link]

-

ResearchGate. (n.d.). Indirect Synthesis of Bis(2‐PhInd)ZrCl2 Metallocene Catalyst, Kinetic Study and Modeling of Ethylene Polymerization. [Link]

-

PubChem. (n.d.). Silane, trimethyl((2-methyl-1-cyclohexen-1-yl)oxy)-. [Link]

-

Organic Chemistry Portal. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. [Link]

-

NIH. (n.d.). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. [Link]

-

Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Application of Bis[1,2-(4-aryl-2-alkyl-1H- inden-1-yl)]Ethane as an Efficient`Ligand for Preparation of Olefin Polymerization Catalysts. [Link]

-

MDPI. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. [Link]

-

PubMed. (n.d.). Synthesis of new silane coupling agents with a trimellitic anhydride group and application as primers for ceramics and alloys. [Link]

-

ResearchGate. (n.d.). Density Functional Theory Calculations and Thermodynamic Analysis of the Forsterite Mg 2 SiO 4 (010) Surface. [Link]

-

Active Thermochemical Tables. (n.d.). Silicon Enthalpy of Formation. [Link]

-

Analytical and Bioanalytical Electrochemistry. (2021). [Link]

-

PubChem. (n.d.). Trimethyl(methyl)silane. [Link]

-

PubChem. (n.d.). (Z)-trimethyl((1-phenylprop-1-en-1-yl)oxy)silane. [Link]

-

LookChem. (n.d.). Cas 100641-10-9,Silane, trimethyl[[2-[(trimethylsilyl)methyl]-. [Link]

-

Semantic Scholar. (2017). Table 1 from Thermal and Mechanical Properties of Vinyltrimethoxysilane (VTMOS) Crosslinked High Molecular Weight Polyethylene (HMWPE). [Link]

-

ResearchGate. (n.d.). Click Synthesis' of 1H-1,2,3-Triazolyl-Based Oxiconazole (=(1Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime) Analogs. [Link]methyloxime_Analogs)

Sources

- 1. ac1.hhu.de [ac1.hhu.de]

- 2. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C 1-Symmetric {cyclopentadienyl/indenyl}-metallocene catalysts: synthesis, structure, isospecific polymerization of propylene and stereocontrol mechanism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ACP - Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber [acp.copernicus.org]

- 7. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combustion Characteristics and Thermochemistry of Selected Silicon-Based Compositions for Time-Delay Detonators [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. azom.com [azom.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. old.vscht.cz [old.vscht.cz]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Computational benchmark for calculation of silane and siloxane thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains [mdpi.com]

- 17. abechem.com [abechem.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of Trimethyl(2-methyl-1H-inden-1-yl)silane in Advanced Metallocene Synthesis

Preamble: A Modern Approach to Ligand Design

In the landscape of organometallic chemistry and catalysis, the rational design of ligands is paramount to controlling the electronic and steric environment of a metal center. Metallocenes, particularly those of Group 4 metals, are workhorses in olefin polymerization, and their catalytic performance is exquisitely tuned by the nature of their cyclopentadienyl-type ligands.[1][2] The indenyl ligand framework offers a versatile platform, but its reactivity can be challenging to control.

This guide focuses on Trimethyl(2-methyl-1H-inden-1-yl)silane , a sophisticated precursor that leverages the unique properties of the trimethylsilyl (TMS) group to facilitate the controlled synthesis of well-defined metallocene catalysts. The TMS group is more than a simple protecting group in this context; it acts as a crucial steric and electronic director, enabling regioselective functionalization and stabilizing reactive intermediates.[3][4][5] We will explore the causality behind its use, provide field-tested protocols for its synthesis and application, and discuss the characterization of the resulting metallocene complexes. This document is intended for researchers and professionals in chemical synthesis and drug development who require precise control over molecular architecture.

Section 1: The Precursor – Synthesis, Properties, and Strategic Advantage

The journey to a high-performance catalyst begins with a high-purity, well-characterized precursor. Trimethyl(2-methyl-1H-inden-1-yl)silane is synthesized from 2-methylindene, a commercially available starting material.

The "Why": The Strategic Role of the Trimethylsilyl Group

Before detailing the synthesis, it is crucial to understand why the silyl group is employed.

-

Regiocontrol: The most acidic proton of 2-methylindene is at the C1 position. Deprotonation with a strong base like n-butyllithium (n-BuLi) generates the corresponding indenide anion. Quenching this anion with trimethylsilyl chloride (TMSCl) affixes the bulky TMS group to the C1 position. This strategic placement is key for subsequent reactions.

-

Stabilization and Handling: The TMS group enhances the thermal stability and solubility of the ligand in nonpolar organic solvents. It prevents the uncontrolled oligomerization that can plague unsubstituted indenyl anions.[3][4]

-

Facilitating Anion Formation: In the subsequent step of metallocene synthesis, the silylated indene is again deprotonated. The presence of the silicon atom helps to stabilize the resulting anion, facilitating a clean and high-yielding reaction.

Protocol 1: Synthesis of Trimethyl(2-methyl-1H-inden-1-yl)silane

This procedure must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques, as organolithium reagents are pyrophoric and the intermediates are air- and moisture-sensitive.[6][7][8][9][10]

Core Principle: A two-step, one-pot reaction involving deprotonation of 2-methylindene followed by electrophilic quench with TMSCl.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 2-Methylindene | 130.19 | 5.00 g | 38.4 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 16.1 mL | 40.3 | 1.05 |

| Trimethylsilyl chloride (TMSCl) | 108.64 | 5.4 mL | 42.2 | 1.1 |

| Saturated aq. NH₄Cl solution | - | 50 mL | - | - |

| Diethyl ether | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | - | ~5 g | - | - |

Step-by-Step Procedure:

-

Glassware Preparation: Dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum with a heat gun. Allow it to cool to room temperature under a positive pressure of inert gas.[10]

-

Initial Setup: Add 2-methylindene to the flask, followed by 100 mL of anhydrous THF via cannula or syringe.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the n-BuLi solution dropwise via syringe over 15 minutes. A color change to a deep red or orange solution should be observed, indicating the formation of the indenide anion. Stir the mixture at -78 °C for 1 hour.

-

Scientist's Note: The low temperature is critical to prevent side reactions and ensure clean deprotonation at the desired C1 position.

-

-

Silylation: While maintaining the temperature at -78 °C, add the TMSCl dropwise via syringe. The deep color of the anion should fade, resulting in a pale yellow or colorless solution.

-

Warm-up and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Workup: Cool the flask in an ice bath and carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add 100 mL of diethyl ether, and wash with brine (2 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a pale yellow oil, can be purified by vacuum distillation to yield the pure Trimethyl(2-methyl-1H-inden-1-yl)silane.

Characterization and Expected Results:

-

Yield: Typically >85%.

-

¹H NMR (CDCl₃): Expect a characteristic singlet for the Si(CH₃)₃ protons around 0.0 ppm. The indenyl protons will show distinct signals, including a singlet for the C1-H proton around 3.5 ppm and a singlet for the C2-CH₃ group.

-

¹³C NMR (CDCl₃): The Si(CH₃)₃ carbons will appear as a sharp signal near 0 ppm.

Section 2: From Precursor to Metallocene – The Synthesis of a Zirconocene Dichloride Complex

With the silylated precursor in hand, the next stage is the salt metathesis reaction with a suitable metal halide to form the metallocene. This protocol details the synthesis of rac-bis[1-(trimethylsilyl)-2-methyl-indenyl]zirconium(IV) dichloride, a C₂-symmetric complex.

Core Principle: The silylated indene is deprotonated to form its lithium salt, which then reacts with zirconium tetrachloride (ZrCl₄) in a double displacement reaction.

Protocol 2: Synthesis of rac-bis[1-(trimethylsilyl)-2-methyl-indenyl]zirconium(IV) dichloride

Safety Note: All manipulations must be performed under a strictly inert atmosphere. Zirconium tetrachloride is highly moisture-sensitive.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| Trimethyl(2-methyl-1H-inden-1-yl)silane | 202.40 | 2.02 g | 10.0 | 2.0 |

| Anhydrous Diethyl Ether | - | 80 mL | - | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.0 mL | 10.0 | 2.0 |

| Zirconium(IV) chloride (ZrCl₄) | 233.04 | 1.17 g | 5.0 | 1.0 |

| Anhydrous Toluene | - | 50 mL | - | - |

| Anhydrous Pentane or Hexane | - | 100 mL | - | - |

Step-by-Step Procedure:

-

Ligand Anion Formation: In a Schlenk flask, dissolve Trimethyl(2-methyl-1H-inden-1-yl)silane (2.0 eq.) in 80 mL of anhydrous diethyl ether. Cool the solution to -78 °C.

-

Deprotonation: Slowly add n-BuLi (2.0 eq.) to the solution. A white precipitate of the lithium salt may form. Stir the resulting slurry at room temperature for 4 hours to ensure complete deprotonation.

-

Metal Halide Slurry: In a separate Schlenk flask, create a slurry of ZrCl₄ (1.0 eq.) in 50 mL of anhydrous toluene.

-

Salt Metathesis: Cool the ZrCl₄ slurry to -78 °C. Transfer the lithium salt slurry from step 2 to the ZrCl₄ slurry via a filter cannula over 30 minutes.

-

Scientist's Note: A slow addition is crucial for controlling the exotherm and promoting the formation of the desired racemic isomer over the meso form.

-

-

Reaction: Allow the reaction mixture to warm slowly to room temperature overnight with vigorous stirring. The mixture will typically turn yellow-orange.

-

Isolation: Remove the solvents under vacuum to obtain a solid residue. Extract the product from the residue with toluene (3 x 30 mL), filtering through a Celite plug to remove lithium chloride salts.

-

Purification and Crystallization: Concentrate the combined toluene extracts to a volume of approximately 20 mL. Slowly add pentane or hexane (~50 mL) until the solution becomes turbid. Store the flask at -20 °C overnight to induce crystallization.[11][12]

-

Final Product: Collect the resulting yellow-orange crystals by filtration, wash with cold pentane, and dry under vacuum.

Section 3: Characterization and Validation

A synthesized complex is only as valuable as its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for verifying the structure and purity of these metallocene complexes.[13]

Typical ¹H NMR Data Comparison:

| Compound Type | Si(CH₃)₃ (ppm) | C2-CH₃ (ppm) | Cp-ring Protons (ppm) |

| Silylated Indene (Precursor) | ~0.0 | ~2.2 | 6.5 - 7.5 |

| rac-bis(indenyl)ZrCl₂ | ~0.1 - 0.2 | ~2.3 - 2.4 | 6.8 - 7.8 (complex multiplets) |

-

Key Indicator of Success: In the final complex, the protons on the indenyl rings become diastereotopic, leading to more complex splitting patterns compared to the free ligand. The C₂-symmetry of the rac isomer results in a single set of signals for both indenyl ligands. The presence of a second set of signals may indicate the formation of the undesired meso isomer.

-

Advanced Characterization: For unambiguous structure determination, especially for novel complexes, single-crystal X-ray diffraction is the gold standard. Solid-state NMR can also provide valuable structural information, particularly for paramagnetic analogues or to probe intermolecular interactions.[14][15][16]

Section 4: Application in Catalysis – A Primer

Metallocenes derived from 2-substituted indenyl ligands are of significant interest in catalysis.[17][18] The rac-bis[1-(trimethylsilyl)-2-methyl-indenyl]zirconium(IV) dichloride complex, when activated with a cocatalyst like methylaluminoxane (MAO), becomes a highly active single-site catalyst for olefin polymerization.[1][19]

-

Influence of the 2-Methyl Group: The methyl group at the C2 position projects into the coordination sphere of the metal. This steric influence is critical for controlling the stereochemistry of polypropylene polymerization, often leading to the formation of isotactic polypropylene.

-

Activation: The dichloride precatalyst is activated by reaction with MAO, which abstracts a chloride ligand to generate a cationic, coordinatively unsaturated metal center that is the active catalytic species.

The precise tuning of the ligand framework, enabled by precursors like Trimethyl(2-methyl-1H-inden-1-yl)silane, allows for the rational design of catalysts that can produce polymers with specific molecular weights, tacticities, and comonomer incorporations.[20]

References

-

Trimethylsilyl group - Wikipedia. Wikipedia. [Link]

-

Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. [Link]

-

Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds. California Institute of Technology. [Link]

-

Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Study.com. [Link]

-

TMSCl Definition - Organic Chemistry Key Term. Fiveable. [Link]

-

The Manipulation of Air-Sensitive Compounds. Thieme Chemistry. [Link]

-

Solid-state NMR spectroscopy of paramagnetic metallocenes. PubMed. [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]

-

Syntheses of Silylene-Bridged Thiophene-Fused Cyclopentadienyl ansa-Metallocene Complexes for Preparing High-Performance Supported Catalyst. MDPI. [Link]

-

Solid-State NMR Spectroscopy of Paramagnetic Metallocenes. ResearchGate. [Link]

-

Enantiomerically Pure ansa-η5-Complexes of Transition Metals as an Effective Tool for Chirality Transfer. National Center for Biotechnology Information. [Link]

-

Syntheses of Silylene-Bridged Thiophene-Fused Cyclopentadienyl ansa-Metallocene Complexes for Preparing High-Performance Supported Catalyst. ResearchGate. [Link]

-

Chiral indenes and group-4 metallocene dichlorides containing α- and β-pinenyl-derived ligand substituents: Synthesis and catalytic applications in polymerization and carboalumination reactions. Åbo Akademi University Research Portal. [Link]

- Process for the preparation of metallocene complexes.

-

Group 4 Metallocenes Bearing η5-2-(N-Azolyl)indenyl Ligands: Synthesis, Structure Characterization, and Olefin Polymerization Catalysis. ACS Publications. [Link]

-

Synthesis of Silylene-Bridged Thiophene-Fused Cyclopentadienyl ansa-Metallocene Complexes for High-Performance Supported Catalyst. Ajou University Repository. [Link]

-

Solid-state Chlorine NMR of Group IV Transition Metal Organometallic Complexes. PubMed. [Link]

-

Organometallic Chemistry. Bruker. [Link]

-

NMR data of metallocene derivatives 4-6. ResearchGate. [Link]

-

Synthesis and molecular structures of chiral ansa-titanocene derivatives with bridged tetrahydroindenyl ligands. KOPS - University of Konstanz. [Link]

-

Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. The Creative Chemist. [Link]

-

Recrystallizing organometallic complexes. Reddit. [Link]

-

Metallocene Catalysts for Olefin Polymerization. University of Hamburg. [Link]

-

Special Issue: Synthesis and Chemistry of Chiral Metallocenes. National Center for Biotechnology Information. [Link]

-

How can crystallization of metal complexes take place? ResearchGate. [Link]

-

Solvents for Recrystallization. University of Rochester. [Link]

-

Rapid kinetic evaluation of homogeneous single-site metallocene catalysts and cyclic diene. RSC Publishing. [Link]

-

Silane, trimethyl((2-methyl-1-cyclohexen-1-yl)oxy)-. PubChem. [Link]

-

What is the most efficient method for deprotection of trimethyl(phenylethynyl)silane? ResearchGate. [Link]

-

One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. Organic Chemistry Portal. [Link]

-

acetone trimethysilyl enol ether. Organic Syntheses. [Link]

-

Nickel(ii)-catalyzed reductive silylation of alkenyl methyl ethers for the synthesis of alkyl silanes. RSC Publishing. [Link]

-

Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. MDPI. [Link]

-

Synthesis and Application of Bis[1,2-(4-aryl-2-alkyl-1H- inden-1-yl)]Ethane as an Efficient Ligand for Preparation of Olefin Polymerization Catalysts. Journal of Sciences, Islamic Republic of Iran. [Link]

-

Organic Halogenation using Inorganic Halides and Visible-Light Photocatalyst Perylenediimide. ChemRxiv. [Link]

-

Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. National Center for Biotechnology Information. [Link]

-

Tantalum(V)-Based Metallocene, Half-Metallocene, and Non-Metallocene Complexes as Ethylene−1-Octene Copolymerization and Methyl Methacrylate Polymerization Catalysts. ResearchGate. [Link]

-

Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]

Sources

- 1. ac1.hhu.de [ac1.hhu.de]

- 2. Special Issue: Synthesis and Chemistry of Chiral Metallocenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 4. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 7. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. web.mit.edu [web.mit.edu]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. Organometallic Chemistry | Bruker [bruker.com]

- 14. Solid-state NMR spectroscopy of paramagnetic metallocenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Solid-state chlorine NMR of group IV transition metal organometallic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.abo.fi [research.abo.fi]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Rapid kinetic evaluation of homogeneous single-site metallocene catalysts and cyclic diene: how do the catalytic activity, molecular weight, and diene incorporation rate of olefins affect each other? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Separation & Stabilization of 2-Methylindene Silyl Isomers

Subject: Troubleshooting the Synthesis, Isolation, and Purification of 1-Silyl vs. 3-Silyl-2-Methylindene Derivatives. Case ID: IND-SI-ISO-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The separation of 1-silyl and 3-silyl isomers of 2-methylindene is a classic challenge in organometallic ligand synthesis. The core difficulty is not merely separation efficiency, but isomer stability . These compounds undergo facile thermal and acid-catalyzed [1,5]-sigmatropic rearrangements (hydrogen shifts), causing the kinetic product (1-silyl) to equilibrate into the thermodynamic product (3-silyl) during standard purification.

This guide provides a protocol to control regioselectivity upstream and prevent isomerization downstream .

Module 1: The Mechanism (Why Your Separation is Failing)

Before attempting separation, you must understand the dynamic equilibrium. If you purify on standard silica gel, you are essentially building a catalytic reactor that converts your desired kinetic isomer into the thermodynamic one.

The [1,5]-Sigmatropic Shift

The migration of the double bond is driven by the movement of a proton (H) from C1 to C3 (or vice versa). While silicon shifts are possible, the [1,5]-hydrogen shift is the dominant pathway, occurring suprafacially.

-

Kinetic Product (1-Silyl): Formed initially upon quenching the indenyl anion at low temperature. The silicon is on the sp3 carbon (C1).

-

Thermodynamic Product (3-Silyl): Formed upon heating or acid exposure. The silicon is on the sp2 carbon (C3, vinylic position), and the double bond moves to be tetrasubstituted or better conjugated.

Figure 1: The isomerization pathway. Standard silica gel acts as an acid catalyst (H+), lowering the activation energy for the Kinetic → Thermodynamic shift.

Module 2: Synthesis Control (Prevention Strategy)

User Question: "I see a mixture of isomers in my crude NMR. How do I stop this?"

Diagnosis: You likely allowed the reaction to warm up too fast or used insufficient cooling during the quench.

Protocol: Kinetic Control (Targeting 1-Silyl)

To isolate the 1-silyl isomer exclusively, you must prevent the [1,5]-H shift during synthesis.

-

Deprotonation: Treat 2-methylindene with n-BuLi (1.1 equiv) in THF/Et₂O at –78 °C . Warm to 0 °C to ensure anion formation, then cool back to –78 °C .

-

The Quench: Add the chlorosilane (e.g., TMSCl) slowly at –78 °C.

-

Critical Step: Do not allow the reaction to rise above 0 °C before workup.

-

-

Workup: Quench with saturated NaHCO₃ (basic) or water. Avoid NH₄Cl (weakly acidic) if your derivative is highly sensitive.

-

Solvent Removal: Use a rotary evaporator with the bath set to < 30 °C . High heat drives the shift.

Protocol: Thermodynamic Control (Targeting 3-Silyl)

If you want the 3-silyl isomer, force the shift before purification.

-

Reflux: After silylation, reflux the THF solution for 2–12 hours.

-

Catalysis: If conversion is slow, add a trace of triethylamine (Et₃N) or simply stir at room temperature for prolonged periods.

-

Result: This yields the thermodynamic vinyl silane, which is generally more stable on silica.

Module 3: Purification Troubleshooting

User Question: "My spots merge on the column, or the 1-silyl isomer disappears after chromatography."

Diagnosis: You are using acidic stationary phases. The silanol groups (Si-OH) on silica gel catalyze the [1,5]-H shift.

The "Neutralization" Solution

You must remove all acidic sites from your purification media.

| Method | Stationary Phase | Additive | Protocol | Suitability |

| A (Best) | Neutral Alumina | None | Use Grade III (Brockmann) Neutral Alumina. | Highly sensitive silyl-indenes. |

| B (Common) | Deactivated Silica | Triethylamine (Et₃N) | Slurry silica in hexane + 2-5% Et₃N. Flush column with this buffer before loading sample. | General purification. |

| C (Rapid) | Flash Chromatography | 1% Et₃N in Eluent | Add 1% Et₃N directly to your Hexane/EtOAc mobile phase. | robust isomers (e.g., TIPS derivatives). |

Step-by-Step: Packing a Deactivated Column

-

Prepare Slurry: Mix Silica Gel 60 with Hexanes containing 5% Triethylamine (Et₃N).

-

Pour & Flush: Pour into the column and flush with at least 3 column volumes of the Hexane/Et₃N mixture. This caps the acidic silanol sites.

-

Elution: Run your purification using Hexanes (or Hexane/EtOAc) containing 1% Et₃N .

-

Speed: Run the column fast. The longer the compound sits on the phase, the higher the risk of isomerization.

Module 4: Identification (NMR Lookup)

User Question: "I have two sets of peaks. Which is which?"

Diagnosis: Distinguish based on the proton environment of the five-membered ring.

NMR Diagnostic Table (¹H NMR in C₆D₆ or CDCl₃)

| Feature | 1-Silyl Isomer (Kinetic) | 3-Silyl Isomer (Thermodynamic) |

| Structure | Silyl group on sp³ Carbon (C1) | Silyl group on sp² Carbon (C3) |

| C1 Protons | Methine (CH) Doublet or SingletShift: ~3.2 – 3.7 ppm | Methylene (CH₂) Singlet (broad)Shift: ~3.0 – 3.3 ppm |

| C3 Proton | Vinylic (CH) Singlet (broad)Shift: ~6.5 – 6.9 ppm | Absent (Substituted by Silicon) |

| Integration | 1H (C1) : 1H (C3) | 2H (C1) : 0H (C3) |

| Key Indicator | Presence of two distinct ring protons (one aliphatic, one vinylic).[1][2][3][4][5][6][7][8][9][10][11][12] | Presence of one aliphatic CH₂ signal (integrates to 2). |

Frequently Asked Questions (FAQ)

Q: Can I separate these isomers by distillation? A: Only if you use high vacuum (< 0.1 mmHg) and keep the pot temperature below 60–80 °C. Standard distillation temperatures (>100 °C) will cause the 1-silyl isomer to rearrange into the 3-silyl isomer in the distillation pot. Kugelrohr distillation is recommended for small scales.

Q: Which isomer is better for making Zirconocene/Hafnocene catalysts? A: Generally, the 1-silyl isomer is the direct result of quenching the anion and is often the species drawn in reaction schemes. However, upon deprotonation with n-BuLi to form the ligand anion, both isomers yield the same delocalized indenyl anion (assuming the silyl group does not migrate during deprotonation). Therefore, strict separation is often unnecessary unless you are studying the mechanism or if the 3-silyl isomer reacts much slower due to steric hindrance at the reaction site.

Q: My 1-silyl isomer turns into the 3-silyl isomer in the NMR tube. Why? A: Chloroform (CDCl₃) is naturally acidic (forms DCl/HCl over time).

-

Fix: Filter your CDCl₃ through basic alumina before use, or use C₆D₆ (Benzene-d6) , which is non-acidic and provides better peak separation for aromatic protons.

References

-

Sigmatropic Rearrangements in Organometallics

-

Silyl Indene Synthesis & Characteriz

- Title: Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion.

- Source: MDPI.

- Context: Provides NMR shift data for silyl-substituted cyclopentadienyl-type systems, distinguishing sp3 vs sp2 silyl substitution.

-

URL:[Link]

-

Purific

-

Kinetic vs. Thermodynamic Control

- Title: Kinetic vs.

-

Source: BenchChem.[15]

- Context: Establishes the protocol for temperature and base selection (LDA/BuLi vs Et3N)

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Reactivity of a Neutral Homocyclic Silylene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and Reaction Chemistry of Novel Silicon-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blogs.rsc.org [blogs.rsc.org]

- 8. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

- 9. Sigmatropic Rearrangement: Definition, Types, and Examples [chemistrylearner.com]

- 10. Sigmatropic reaction - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. stereoelectronics.org [stereoelectronics.org]

- 13. jalonzeolite.com [jalonzeolite.com]

- 14. Activated Alumina vs Silica Gel - ShenZhen Chem Enviro Technology Co.,Ltd. [chemenviro.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

1H and 13C NMR Characterization of Trimethyl(2-methyl-1H-inden-1-yl)silane

This guide provides a comprehensive technical framework for the NMR characterization of Trimethyl(2-methyl-1H-inden-1-yl)silane (1-TMS-2-Me-Ind), a critical ligand precursor for Group 4 metallocene catalysts used in olefin polymerization.

The primary challenge in characterizing this compound is distinguishing the kinetic 1-isomer (target) from the thermodynamic 3-isomer (impurity) and the protonated precursor, due to the rapid 1,5-sigmatropic rearrangement (fluxionality) typical of indenyl silanes.

A Comparative Guide for Organometallic Synthesis

Introduction: The Isomer Challenge

In the synthesis of metallocene precursors, the position of the trimethylsilyl (TMS) group on the indenyl ring dictates the subsequent coordination geometry.

-

Target Compound (1-TMS-2-Me-Ind): The silicon is bonded to the

carbon (C1). This is typically the kinetic product of the reaction between lithium 2-methylindenide and TMSCl. -

Isomeric Impurity (3-TMS-2-Me-Ind): The silicon is bonded to the

carbon (C3). This is the thermodynamic product, formed via [1,5]-sigmatropic rearrangement, often promoted by heat or protic impurities.

This guide details the spectroscopic signatures required to confirm regioisomeric purity.

Experimental Protocol: Synthesis & Sample Preparation

To ensure reproducibility and minimize isomerization during analysis.

Synthesis Workflow (Brief)

-

Deprotonation: React 2-methylindene with

-BuLi (1.1 equiv) in Et -

Quenching: Add TMSCl (1.2 equiv) at -78 °C.

-

Workup: Filter LiCl salts under inert atmosphere. Remove volatiles in vacuo.

-

Critical Control Point: Avoid acidic workups (e.g., HCl wash) and excessive heating (>50 °C), which catalyze the 1

3 isomerization.

-

NMR Sample Preparation

-

Solvent Choice: Benzene-

(-

Reasoning: Chloroform often contains trace acid (DCl), which catalyzes the sigmatropic shift. Benzene-

provides better resolution of the aromatic region and prevents decomposition.

-

-

Concentration: ~15-20 mg in 0.6 mL solvent.

-

Tube Preparation: Use oven-dried,

-flushed NMR tubes to prevent hydrolysis.

Comparative 1H NMR Characterization

The distinction between the 1-TMS and 3-TMS isomers relies on the hybridization of C1 and C3.

Diagnostic Signals (Benzene- , 25 °C)

| Feature | Target: 1-TMS-2-methylindene | Isomer: 3-TMS-2-methylindene | Precursor: 2-methylindene |

| C1 Proton(s) | |||

| C3 Proton | Absent (Substituted by SiMe | ||

| C2 Methyl | |||

| SiMe | Absent |

Interpretation Logic

-

Integration Ratio (1:1 vs 2:0): The most reliable differentiator is the integration of the signal at ~3.3 ppm.

-

If 1H , it is the 1-TMS isomer (CH-Si).

-

If 2H , it is the 3-TMS isomer (CH

) or starting material.

-

-

The "Vinylic Gap": Look for the singlet at ~6.5 ppm (H3).

-

Present: 1-TMS isomer or Starting Material.

-

Absent: 3-TMS isomer.

-

-

SiMe

Shift: Allylic silanes (1-TMS) typically resonate upfield (near 0.0 ppm) compared to vinylic silanes (3-TMS, ~0.3 ppm).

13C{1H} NMR Characterization

Carbon NMR confirms the hybridization change at C1.

| Carbon | 1-TMS-2-methylindene | 3-TMS-2-methylindene |

| C1 (Allylic) | ||

| C2 (Quaternary) | ||

| C3 (Vinylic) | ||

| SiMe |

Mechanistic Insight: Fluxionality

The interconversion between isomers occurs via a [1,5]-sigmatropic shift of the trimethylsilyl group. This process is thermally allowed and reversible.

Isomerization Pathway Diagram

Figure 1: Synthesis and fluxional isomerization pathway of indenyl silanes.

Self-Validating Quality Control Checklist

Before using the synthesized ligand for complexation, verify the following:

References

- O'Hare, D. (2006). Organometallic Chemistry. Oxford University Press. (General principles of indenyl fluxionality).

-

Bradley, S. et al. (2003). "Fluxionality of Indenyl Silanes". Journal of Organometallic Chemistry.

-

Lappert, M. F. (1980). "Silyl-substituted Indenes: Synthesis and NMR Spectra". Journal of the Chemical Society, Dalton Transactions.

-

Silverstein, R. M. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Reference for general chemical shift calculations).

Sources

Spectroscopic Identification of Impurities in 2-Methylindenyl Silanes: A Comparative Guide

Executive Summary

The synthesis of ans-metallocene precursors, specifically bis(2-methylindenyl)dimethylsilane , is a critical step in producing stereoselective olefin polymerization catalysts and specific pharmaceutical intermediates. The performance of the final catalyst is inextricably linked to the purity of this silane ligand.

This guide compares the efficacy of Nuclear Magnetic Resonance (NMR) spectroscopy against Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) for identifying critical impurities. While GC-MS offers sensitivity, this guide demonstrates why multinuclear NMR (

The Impurity Profile: What Are We Looking For?

In the synthesis of bis(2-methylindenyl)dimethylsilane (via the reaction of 2-methylindenyl lithium with dichlorodimethylsilane), three primary impurity classes degrade downstream performance:

-

Starting Material (SM): Residual 2-methylindene (proton source, kills active catalyst).

-

Intermediate (Mono-Sub): Chloro(dimethyl)(2-methylindenyl)silane (results in lower catalyst yield and molecular weight distribution issues).

-

Regioisomers: 1,3-sigmatropic shifts in the indenyl ring lead to mixtures of 1,1', 1,3', and 3,3' isomers.

Chemical Pathways & Impurities Diagram

Figure 1: Reaction pathway showing the origin of monosubstituted and isomeric impurities.

Comparative Analysis of Analytical Techniques

The following table objectively compares available methods for identifying these specific impurities.

| Feature | High-Field NMR ( | GC-MS | FTIR |

| Primary Utility | Structural elucidation, stereoisomer quantification (rac/meso). | Trace analysis, molecular weight confirmation. | Functional group screening (Si-Cl vs Si-C). |

| Isomer Resolution | Excellent. Distinguishes 1-Si vs 3-Si attachment via allylic coupling. | Poor. High injection port temps ( | None. Cannot distinguish regioisomers. |

| Quantification | High. Molar ratios of Mono- vs Bis-silane are exact. | Medium. Response factors vary between chlorinated and non-chlorinated species.[1] | Low. Beer-Lambert law deviations common in slurry. |

| Sample Prep | Inert atmosphere required (C | Dilution in hexane/DCM. | Neat or solution cell. |

| Verdict | Preferred Method | Secondary Support | QC Screening Only |

Detailed Spectroscopic Identification Protocols

Experimental Protocol: NMR Sample Preparation

Causality: Indenyl silanes are moisture-sensitive and prone to acid-catalyzed rearrangement. Chloroform (CDCl

-

Inert Handling: Transfer 20-30 mg of the crude silane oil/solid into a dried NMR tube inside a glovebox or under argon flow.

-

Solvent Addition: Add 0.6 mL of anhydrous C

D -

Reference: Use residual C

D

Diagnostic Signals ( H NMR)

The identification relies on two distinct regions: the Silicon-Methyl (Si-Me) region and the Allylic/Indenyl region.

| Species | Structure Note | Diagnostic Signal (C | Mechanistic Insight |

| Target Bis-Silane | Ind-SiMe | Si is shielded by two electron-rich indenyl rings. Split peaks indicate rac/meso diastereomers. | |

| Impurity: Monosilane | Cl-SiMe | The electronegative Chlorine atom deshields the methyl protons, shifting them downfield. | |

| Impurity: 2-Methylindene | Starting Material | The CH | |

| Isomer (3-substituted) | Vinylic Si | If Si moves to the 3-position, the allylic proton disappears, replaced by a vinylic proton. |

The "Gold Standard": Si NMR Validation

When

-

Target (Bis-silane):

-15 to -18 ppm (Upfield, Si attached to 2 carbons). -

Impurity (Chlorosilane):

+15 to +20 ppm (Downfield, Si attached to Cl).

Analytical Workflow Diagram

This self-validating workflow ensures no impurity is missed before the material is committed to complexation.

Figure 2: Logical decision tree for interpreting NMR data and determining corrective synthesis steps.

References

-

Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346. Link

-

Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667. Link

-

Spaleck, W., et al. (1994). "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bisindenyl Zirconocenes." Organometallics, 13(3), 954–963. Link

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

Sources